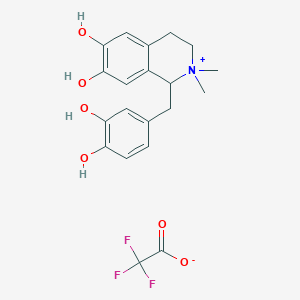amine](/img/structure/B15239994.png)
[1-(3,4-Dimethylphenyl)ethyl](2-methylpropyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethylphenyl)ethylamine is an organic compound with the molecular formula C14H23N It is a derivative of phenethylamine, featuring a dimethylphenyl group and a methylpropylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)ethylamine typically involves the alkylation of 3,4-dimethylphenylacetonitrile with 2-methylpropylamine. The reaction is carried out under anhydrous conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 1-(3,4-Dimethylphenyl)ethylamine may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Dimethylphenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Functionalized amines
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 1-(3,4-Dimethylphenyl)ethylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a ligand in receptor binding studies. Its structural similarity to phenethylamine derivatives makes it a candidate for studying interactions with neurotransmitter receptors.
Medicine
In medicine, 1-(3,4-Dimethylphenyl)ethylamine may be investigated for its potential therapeutic effects. Its ability to interact with biological targets could lead to the development of new drugs for treating neurological disorders.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dimethylphenyl)ethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing physiological processes. The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenethylamine: A simple amine with a similar structure but lacking the dimethylphenyl and methylpropyl groups.
Amphetamine: A well-known stimulant with structural similarities but different functional groups.
Methamphetamine: Another stimulant with a similar core structure but different substituents.
Uniqueness
1-(3,4-Dimethylphenyl)ethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H23N |
|---|---|
Molekulargewicht |
205.34 g/mol |
IUPAC-Name |
N-[1-(3,4-dimethylphenyl)ethyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C14H23N/c1-10(2)9-15-13(5)14-7-6-11(3)12(4)8-14/h6-8,10,13,15H,9H2,1-5H3 |
InChI-Schlüssel |
QDNDXYDFXZNMEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(C)NCC(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


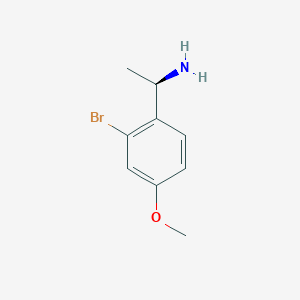
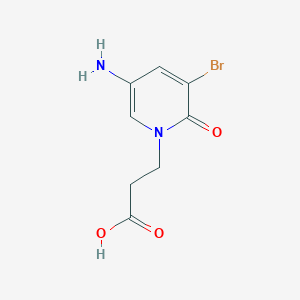
![1-[2-(Thiophen-3-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15239938.png)
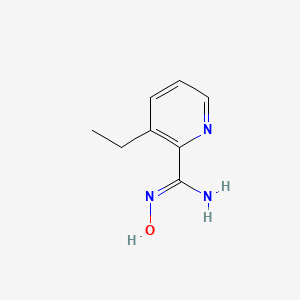
![2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15239950.png)
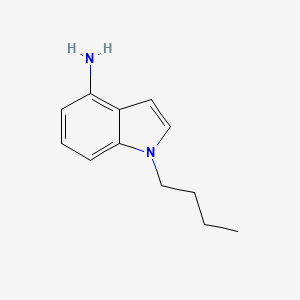
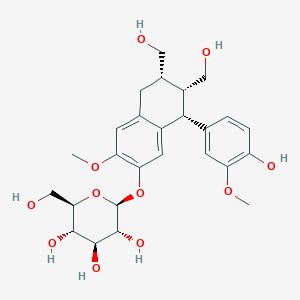
![4-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239963.png)
![2-{1-[(Butan-2-yl)amino]propyl}phenol](/img/structure/B15239972.png)
![Benzoxazole, 2-[(difluoromethyl)thio]-](/img/structure/B15239973.png)
![(NE)-N-[1-[2-(2-chloroanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B15239986.png)
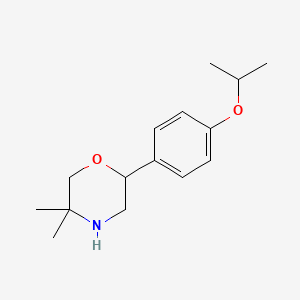
![Benzyl (5-azaspiro[2.4]heptan-7-YL)carbamate](/img/structure/B15239993.png)
